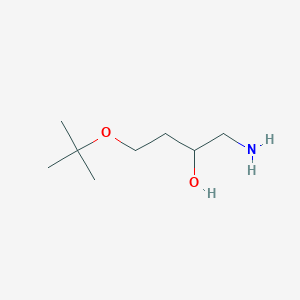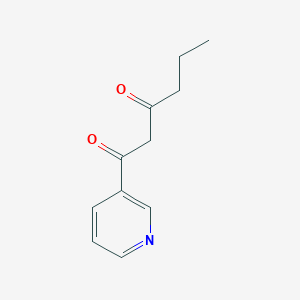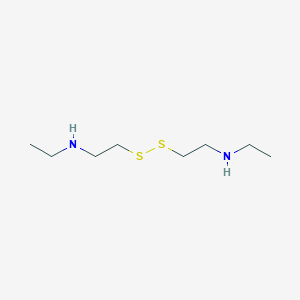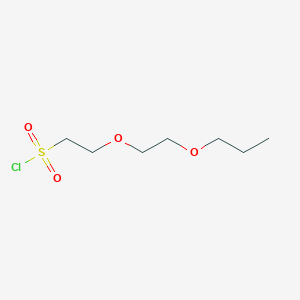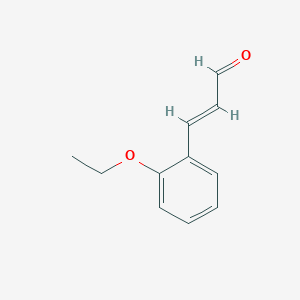
3-(2-Ethoxyphenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of cinnamaldehyde, where the phenyl ring is substituted with an ethoxy group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions
3-(2-Ethoxyphenyl)acrylaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-ethoxybenzaldehyde with acrolein in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(2-Ethoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 3-(2-Ethoxyphenyl)acrylic acid.
Reduction: 3-(2-Ethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Ethoxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 3-(2-Ethoxyphenyl)acrylaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 3-(2-Methoxyphenyl)acrylaldehyde
- 3-(2-Chlorophenyl)acrylaldehyde
- 3-(2-Nitrophenyl)acrylaldehyde
Uniqueness
3-(2-Ethoxyphenyl)acrylaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and chloro analogs, the ethoxy group may provide different steric and electronic effects, leading to distinct properties and applications.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(E)-3-(2-ethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O2/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-9H,2H2,1H3/b7-5+ |
InChIキー |
QSZJUEOFIBFGPM-FNORWQNLSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=C/C=O |
正規SMILES |
CCOC1=CC=CC=C1C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




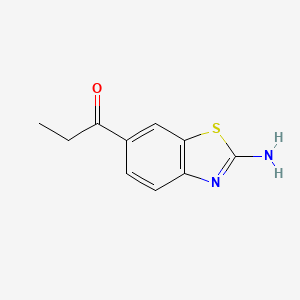
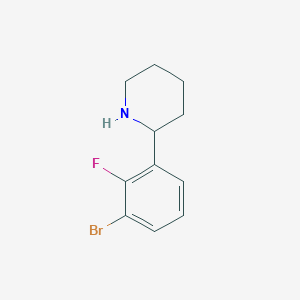

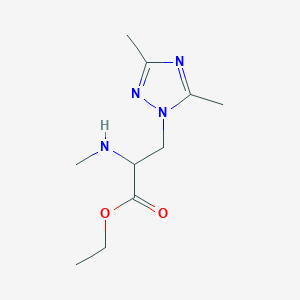
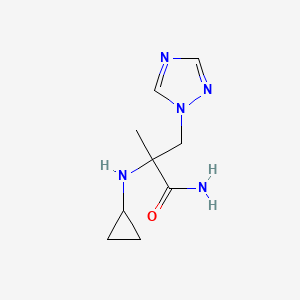

![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
